7-Bromo-4-methoxy-1-benzofuran
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Overview
Description
7-Bromo-4-methoxy-1-benzofuran is a useful research compound. Its molecular formula is C9H7BrO2 and its molecular weight is 227.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods and Applications
Synthesis of Biological Active Compounds : A general method was developed for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans from o-Vanillin. These benzofurans were successfully converted into biologically active natural products Egonol, Homoegonol, and analogs using Heck reaction with ethyl/methyl acrylate in the presence of a palladium catalyst (More & Mali, 2016).
Synthesis of Copolymers : 7-Methoxy-2-acetyl benzofuryl methylmethacrylate (MABMM) was synthesized and copolymerized with styrene. The study reported the synthesis, characterization, and kinetic parameters of these copolymers, which are crucial for material science applications (Ilter, Soykan, & Solmaz, 2015).
Synthesis of Novel Compounds : Research on the synthesis of different heterocycles using 4-(4-Methylphenylhydrazono)-1H-pyrano[3,4-b]benzofuran-1,3-dione highlighted the versatility of benzofuran compounds in creating novel molecules with potential biological activities (Patankar, Athalye, Verma, & Dalvi, 2000).
Pharmaceutical and Biochemical Research
β-Amyloid Aggregation Inhibitor : Synthesis of 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, a potent β-amyloid aggregation inhibitor, was reported. This has implications for Alzheimer's disease research (Choi, Seo, Son, & Kang, 2003).
σ-Receptor Ligands : A study on spiro[[2]benzofuran-1,4‘-piperidines] revealed their affinity for σ1- and σ2-receptors, important in neurological and psychiatric disorders (Maier & Wünsch, 2002).
Neuroprotective and Antioxidant Effects : Novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized and evaluated for their neuroprotective and antioxidant activities. This research contributes to the development of treatments for neurodegenerative diseases (Cho et al., 2015).
Antimicrobial Agents : Benzofuran and its derivatives were identified as potential structures for developing antimicrobial agents, highlighting their role in combating antibiotic resistance (Hiremathad et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Benzofuran compounds, in general, have been shown to interact with a wide range of biological targets due to their versatile and unique physicochemical properties .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, although the exact mechanisms can vary widely depending on the specific compound and target .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
The compound’s molecular weight is 22706 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Action Environment
Like all chemical compounds, its activity and stability could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
7-Bromo-4-methoxy-1-benzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . The interactions of this compound with these biomolecules are primarily through binding interactions, which can inhibit or activate specific biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives have been found to enhance insulin sensitivity and exhibit anticancer activity against human ovarian cancer cell lines . These effects are mediated through the compound’s ability to interact with cellular receptors and enzymes, leading to changes in cellular behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, benzofuran derivatives have been shown to inhibit topoisomerase I and sigma receptors, which are crucial for DNA replication and cell proliferation . These interactions result in the modulation of various biochemical pathways, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that benzofuran derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, benzofuran derivatives have been shown to enhance cognitive functions in animal models at specific dosages . Excessive dosages can result in toxicity, highlighting the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. Benzofuran derivatives have been shown to influence metabolic flux and metabolite levels, contributing to their therapeutic effects . Understanding the metabolic pathways of this compound is crucial for optimizing its pharmacokinetic properties and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic effects.
Properties
IUPAC Name |
7-bromo-4-methoxy-1-benzofuran |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-8-3-2-7(10)9-6(8)4-5-12-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVOAENFWKIPLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=COC2=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622878 |
Source
|
Record name | 7-Bromo-4-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
286836-01-9 |
Source
|
Record name | 7-Bromo-4-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.